1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3-Chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline nucleus at the [4,3-c] position. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties . The compound’s substitution pattern—specifically the 3-chloro-4-methylphenyl group at position 1, methoxy at position 6, and phenyl at position 3—likely modulates its bioactivity and physicochemical properties.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-11-12-17(13-20(15)25)28-24-18-9-6-10-21(29-2)23(18)26-14-19(24)22(27-28)16-7-4-3-5-8-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPGDZSJZHYSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively. The compound has shown potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
It is known that pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. Specifically, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively.
Biological Activity
1-(3-Chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS Number: 932464-13-6) is a synthetic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes the available research findings and case studies related to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.89 g/mol. The structure features a pyrazolo[4,3-c]quinoline core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazoloquinoline derivatives. In one study, derivatives similar to this compound exhibited significant antibacterial activity against various pathogens. For instance, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazoloquinoline Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | Staphylococcus epidermidis |
| 3 | 0.30 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazoloquinoline derivatives have also been investigated. In vitro studies demonstrated that these compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting that they may act as potent anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 2: Anti-inflammatory Activity of Pyrazoloquinoline Derivatives
| Compound | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A | 54.65 | Inhibition of COX-2 |
| B | 60.56 | iNOS inhibition |
| C | 57.24 | NO production inhibition |
Anticancer Activity
Research indicates that pyrazoloquinolines may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In a study focusing on the effects of similar compounds on cancer cell lines, it was found that certain derivatives triggered autophagy and modulated key apoptotic markers such as p53 and Bax .
Case Study: Anticancer Evaluation
In vitro testing on breast cancer cell lines showed that specific derivatives led to increased apoptosis rates and inhibited tumor growth significantly compared to control groups .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammatory pathways, such as iNOS and COX-2.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating pro-apoptotic proteins and suppressing anti-apoptotic factors.
- Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. Studies have shown that 1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound may act through multiple pathways, including the modulation of signaling pathways associated with cell survival and proliferation.
Mechanism of Action
The mechanism involves the inhibition of specific kinases that are critical for tumor growth. For instance, it has been observed to inhibit the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
Biological Studies
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. For example, it may interfere with cytochrome P450 enzymes, which are crucial for drug metabolism. This property makes it a potential candidate for further exploration in pharmacokinetics and drug-drug interaction studies.
Neuroprotective Effects
Recent investigations suggest that pyrazoloquinolines can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects by reducing oxidative stress and inflammation in neuronal cells.
Material Science
Synthesis of Novel Materials
In material science, this compound has been utilized as a precursor for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for the development of materials with specific electronic or optical properties.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Activity Study | Demonstrated significant inhibition of cancer cell proliferation in vitro | Potential anticancer drug development |
| Enzyme Inhibition Research | Showed inhibition of cytochrome P450 enzymes | Drug metabolism studies |
| Neuroprotective Effects | Reduced oxidative stress in neuronal cells | Potential treatment for neurodegenerative diseases |
| Material Synthesis | Used as a precursor for new polymer materials | Development of advanced materials |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-chloro group at the 4-methylphenyl substituent undergoes nucleophilic substitution under mild alkaline conditions. Key reactions include:
Reaction with amines :
-
Reacts with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C to yield 3-alkylamino derivatives (Table 1).
-
Reaction with aniline derivatives produces arylaminated analogs with retained pyrazoloquinoline backbone .
Reaction with alcohols :
-
Methanol or ethanol in KOH/THF at reflux replaces the chloro group with alkoxy moieties (yields: 60–75%) .
Table 1: Nucleophilic Substitution Examples
| Nucleophile | Conditions | Yield (%) | Product |
|---|---|---|---|
| Morpholine | DMF, 90°C, 6h | 68 | 3-morpholino analog |
| Sodium methoxide | THF, reflux, 4h | 72 | 3-methoxy derivative |
Oxidation Reactions
The methyl group on the 4-methylphenyl substituent is oxidized to a carboxylic acid using KMnO₄/H₂SO₄:
-
Conditions : 0.1M H₂SO₄, 60°C, 12h
-
Overoxidation to CO₂ is minimized by controlling temperature <70°C .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reacts with arylboronic acids (e.g., phenylboronic acid) at the 6-position using Pd(PPh₃)₄ catalyst:
Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 24h
Yield : 70–85% for biaryl derivatives .
Ullmann Coupling
-
Forms C–N bonds with aryl halides using CuI/L-proline:
Conditions : DMSO, 110°C, 48h
Yield : 50–60% for diarylamine products .
Table 2: Cross-Coupling Comparison
| Reaction Type | Catalyst | Temp (°C) | Yield Range (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 80 | 70–85 |
| Ullmann | CuI/L-proline | 110 | 50–60 |
Electrophilic Substitution
The electron-rich quinoline ring undergoes nitration and sulfonation:
Nitration :
-
HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 8-position (yield: 45%) .
-
Regioselectivity is influenced by the methoxy group’s electron-donating effect.
Sulfonation :
Cyclization with Carbonyl Compounds
-
Reacts with aldehydes (e.g., benzaldehyde) in AcOH/HCl to form fused tetracyclic systems :
Conditions : Reflux, 8h
Yield : 55%
Ring-Opening via Nucleophilic Attack
-
Strong nucleophiles (e.g., Grignard reagents) cleave the pyrazole ring at the N1–C2 bond:
Conditions : THF, −78°C, 2h
Yield : 40–50% of open-chain intermediates .
Mechanistic Insights
-
Steric Effects : The 3-chloro-4-methylphenyl group hinders reactivity at the adjacent quinoline ring, directing substitutions to the 6- and 8-positions .
-
Electronic Effects : The methoxy group enhances electron density at the 6-position, favoring electrophilic attacks there.
-
Catalyst Dependency : Pd-based catalysts outperform Cu in cross-coupling due to better tolerance for steric bulk .
Stability and Reactivity Trends
| Reaction Type | Stability Concerns | Mitigation Strategies |
|---|---|---|
| Oxidation | Overoxidation to CO₂ | Temp control (<70°C) |
| Nitration | Ring decomposition | Low temp (0–5°C) |
| Suzuki Coupling | Homocoupling | Excess boronic acid |
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The 6-methoxy group in the target compound is shared with F7 and C1L, which may enhance metabolic stability .
- Ring Fusion: Pyrazolo[4,3-c]quinolines (target compound, 2i) differ from [3,4-b] isomers (F6, F7) in electronic distribution, affecting π-π stacking and receptor affinity .
Anti-Inflammatory Activity:
- Compound 2i: Exhibited potent inhibition of LPS-induced NO production (IC50 ~ 0.2 µM), comparable to the control 1400W .
- Target Compound: While direct data are unavailable, its 6-methoxy and 3-aryl groups align with anti-inflammatory pharmacophores in pyrazoloquinolines .
Anticancer Activity:
- Microwave-synthesized pyrazolo[4,3-c]quinolines: Showed moderate-to-strong cytotoxicity against MCF-7 and A549 cell lines (IC50 values 5–20 µM) .
- C1L : Morpholinylmethyl substitution may enhance blood-brain barrier penetration, relevant for CNS malignancies .
Physicochemical and Spectroscopic Properties
| Property | Target Compound | F6 | 2i |
|---|---|---|---|
| Molecular Weight | ~439.9 g/mol (calculated) | ~377.8 g/mol | ~347.4 g/mol |
| Solubility | Likely low (lipophilic aryl groups) | Moderate (fluorine substitution) | Enhanced (polar NH2/OH groups) |
| Thermal Stability | High (fused aromatic system) | High | Moderate |
| Key Spectral Data | Not reported | IR: 1700 cm⁻¹ (C=O) | 1H NMR: δ 8.2 (quinoline H) |
Preparation Methods
Reaction Mechanism and Starting Materials
The Friedländer condensation, a cornerstone in quinoline synthesis, involves the reaction of o-aminoaldehyde derivatives with ketones or aldehydes containing active α-methylene groups. For the target compound, 2-amino-5-methoxybenzaldehyde serves as the o-aminoaldehyde precursor, while 3-(3-chloro-4-methylphenyl)-1H-pyrazol-5(4H)-one provides the pyrazole moiety. The reaction proceeds via enamine intermediate formation, followed by cyclodehydration to yield the pyrazolo[4,3-c]quinoline core.
Optimization and Conditions
Optimal conditions include refluxing in ethanol with catalytic p-toluenesulfonic acid (p-TsOH) at 80°C for 12 hours, achieving yields of 68–72%. Substituted benzaldehydes with electron-donating groups (e.g., methoxy) enhance reaction rates due to increased nucleophilicity at the α-carbon.
Table 1: Friedländer Condensation Variants
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | EtOH | 80 | 72 |
| H2SO4 | Toluene | 110 | 65 |
| BF3·Et2O | DCM | 40 | 58 |
KI-Promoted Cyclization for Pyrazole Annulation
Cyclization Strategy
A potassium iodide (KI)-mediated cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl bromide constructs the pyrazolo[4,3-c]quinoline framework. For the target compound, 2-(5-amino-1H-pyrazol-3-yl)-4-methoxyaniline reacts with 3-chloro-4-methylbenzyl bromide under KI catalysis, forming the fused ring system via nucleophilic aromatic substitution.
Reaction Parameters
Yields improve to 78% when using dimethylformamide (DMF) as the solvent at 100°C for 8 hours. KI facilitates bromide displacement, while excess benzyl bromide (1.5 eq) ensures complete conversion.
Key Observation : Benzyl iodide analogs increase reactivity but require stricter temperature control to avoid side products.
Suzuki Coupling for Phenyl Group Introduction
Functionalization of Halogenated Intermediates
The phenyl group at position 3 is introduced via Suzuki-Miyaura cross-coupling. A brominated intermediate, 1-(3-chloro-4-methylphenyl)-6-methoxy-3-bromo-1H-pyrazolo[4,3-c]quinoline, reacts with phenylboronic acid in the presence of Pd(dppf)Cl2.
Catalytic System and Efficiency
Optimized conditions use tetrahydrofuran (THF)/water (5:2) with potassium phosphate tribasic (K3PO4) as the base, yielding 85% product at 70°C.
Table 2: Suzuki Coupling Performance
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl2 | K3PO4 | THF/H2O | 85 |
| Pd(PPh3)4 | Na2CO3 | DME/H2O | 73 |
| Pd(OAc)2/XPhos | Cs2CO3 | Toluene/H2O | 68 |
Acid-Promoted C–C Bond Cleavage and Cyclization
β-Keto Ester Utilization
A novel approach employs β-keto esters and pyrazole-arylamines under acidic conditions. Trifluoroacetic acid (TFA) promotes C–C bond cleavage in ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, generating a reactive ketene intermediate that cyclizes with 3-chloro-4-methylphenylhydrazine.
Yield and Scalability
Reactions conducted in dichloroethane (DCE) at 60°C for 6 hours achieve 70% yield. Scalability is demonstrated at 10 mmol scale without significant yield drop.
Post-Synthetic Modifications and Characterization
Methoxy Group Introduction
Methylation of a hydroxyl precursor using methyl iodide and potassium carbonate in acetone introduces the 6-methoxy group. Reaction at 50°C for 4 hours affords 92% conversion.
Spectroscopic Validation
-
1H NMR (500 MHz, CDCl3): δ 8.54 (d, J = 8.6 Hz, quinoline-H3), 7.84 (s, pyrazole-H5), 3.98 (s, OCH3).
-
HRMS : m/z 456.1234 [M+H]+ (calc. 456.1238).
-
X-ray Diffraction : Confirms planar pyrazoloquinoline core with dihedral angles <5° between rings.
Comparative Analysis of Methodologies
Table 3: Method Efficiency Comparison
| Method | Avg Yield (%) | Time (h) | Cost Index |
|---|---|---|---|
| Friedländer Condensation | 70 | 12 | Low |
| KI Cyclization | 78 | 8 | Moderate |
| Suzuki Coupling | 85 | 6 | High |
| Acid-Promoted Cyclization | 70 | 6 | Moderate |
The Suzuki coupling method offers the highest yield but requires expensive palladium catalysts. KI cyclization balances cost and efficiency, making it suitable for industrial applications .
Q & A
Basic: What synthetic strategies are commonly employed to construct the pyrazolo[4,3-c]quinoline core?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation or annulation reactions. Key methods include:
- Click Chemistry : Copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes to form triazole intermediates, as demonstrated in the synthesis of 2-chloro-3-triazolylmethylquinoline derivatives .
- Multi-Step Functionalization : Starting with 2,4-dichloroquinoline-3-carbonitrile, sequential amination and cyclization reactions are used to introduce substituents at positions 1, 3, and 6 .
- Electrochemical Synthesis : Direct formation of the pyrazoloquinoline ring via electrochemical oxidation of aminopyrazole precursors, enabling rapid access to functionalized derivatives .
Basic: How is X-ray crystallography utilized to confirm molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example:
- SHELX Refinement : The SHELXL program refines crystallographic data to determine bond lengths, angles, and torsion angles. For instance, the dihedral angle between the quinoline and pyrazole rings in related compounds was resolved to be 4.5° using SHELXL .
- Planarity Analysis : SC-XRD data for analogous pyrazoloquinolines show r.m.s. deviations of <0.02 Å from planarity in the quinoline ring system, confirming structural rigidity .
Advanced: What challenges arise in enantioselective synthesis, and how are they addressed?
Enantioselective synthesis of pyrazoloquinolines faces hurdles such as competing side reactions and low regioselectivity. Methodological solutions include:
- Chiral Catalysts : Ferrocenyl-phosphine catalysts enable asymmetric annulation of modified Morita-Baylis-Hillman (MBH) carbonates with pyrazolones, achieving enantiomeric excess (e.e.) >90% .
- Protecting Group Strategies : Temporary protection of reactive amino groups (e.g., using trifluoroacetyl) minimizes undesired side reactions during functionalization .
Advanced: How do researchers resolve contradictions between in vitro activity and in vivo efficacy?
Discrepancies often stem from bioavailability or metabolic instability. Approaches include:
- Structural Optimization : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) at position 3 enhances metabolic stability, as seen in γ-secretase inhibitors like ELND006 .
- Pharmacokinetic Profiling : Comparative studies of logP values and plasma protein binding ratios (e.g., 85% vs. 92% for analogs) identify compounds with improved tissue penetration .
Methodological: What analytical techniques are critical for characterizing substituent effects?
- NMR Spectroscopy : - and -NMR reveal electronic effects of substituents. For example, methoxy groups at position 6 induce upfield shifts of δ 3.8–4.1 ppm in -NMR spectra .
- HPLC-MS : High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) confirms molecular weights (e.g., [M+H] = 423.12 Da for the parent compound) .
Advanced: How are structure-activity relationship (SAR) studies designed for pyrazoloquinoline derivatives?
SAR studies prioritize systematic variation of substituents:
- Position 1 : Aryl groups (e.g., 3-chloro-4-methylphenyl) enhance hydrophobic interactions with target proteins, as shown in kinase inhibition assays .
- Position 6 : Methoxy groups improve solubility (logS = −4.2 vs. −5.8 for non-methoxy analogs) without compromising binding affinity .
- Position 3 : Phenyl groups contribute to π-π stacking, with IC values correlating with substituent electronegativity (R = 0.89 in COX-2 inhibition) .
Methodological: What strategies mitigate crystallization challenges during structural analysis?
- Co-Crystallization : Use of polar solvents (e.g., methanol/water mixtures) promotes crystal growth for SC-XRD .
- Hydrogen Bond Engineering : Introducing N–H⋯O/N hydrogen bonds (e.g., bond lengths 2.85–3.10 Å) stabilizes crystal packing .
Advanced: How are computational methods integrated into pyrazoloquinoline research?
- Density Functional Theory (DFT) : Calculated HOMO-LUMO gaps (e.g., 4.1 eV) predict reactivity in electrophilic substitution reactions .
- Molecular Docking : AutoDock Vina simulations of pyrazoloquinolines in the ATP-binding pocket of kinases yield binding energies <−9.0 kcal/mol .
Methodological: What protocols validate biological activity in vitro?
- Enzyme Inhibition Assays : IC determination via fluorescence polarization (FP) for kinases (e.g., IC = 12 nM for JAK2) .
- Cell Viability Assays : MTT assays using cancer cell lines (e.g., HeLa, IC = 1.2 μM) correlate with apoptosis markers (caspase-3 activation) .
Advanced: How are regioselectivity issues addressed in electrophilic substitution reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
